molecular formula C7H4BrFN2 B2509794 7-Bromo-5-fluoroimidazo[1,5-a]pyridine CAS No. 1427411-79-7

7-Bromo-5-fluoroimidazo[1,5-a]pyridine

Cat. No.: B2509794
CAS No.: 1427411-79-7
M. Wt: 215.025
InChI Key: MBSPCWJTIPZFQD-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroimidazo[1,5-a]pyridine is a chemical compound with a heterocyclic structure that has been the subject of considerable scientific research in recent years. It is characterized by the presence of both bromine and fluorine atoms attached to an imidazo[1,5-a]pyridine core. This compound has a molecular formula of C7H4BrFN2 and a molecular weight of 215.025.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine typically involves the use of various halogenation and cyclization reactions. One common method involves the bromination of 5-fluoroimidazo[1,5-a]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoroimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7-Bromo-5-fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the development of advanced materials and optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-6-fluoroimidazo[1,5-a]pyridine
  • 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
  • 5-Bromo-7-fluoroimidazo[1,2-a]pyridine

Uniqueness

7-Bromo-5-fluoroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the imidazo[1,5-a]pyridine core enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

7-bromo-5-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSPCWJTIPZFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427411-79-7
Record name 7-bromo-5-fluoroimidazo[1,5-a]pyridine
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